molecular formula C8H10N2O2 B1610075 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 70184-00-8

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1610075
CAS No.: 70184-00-8
M. Wt: 166.18 g/mol
InChI Key: HHEVZQKYWVTEDB-UHFFFAOYSA-N
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Description

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 70184-00-8) is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This molecule is structurally characterized as a pyrimidinedione, a core structure of fundamental biological importance, which has been specifically functionalized with a prop-2-en-1-yl (allyl) group on the nitrogen atom at position 1 . The presence of this allyl substituent makes it a valuable derivative for advanced chemical research and synthesis. It serves as a key building block for medicinal chemists, particularly in the development of novel nucleoside analogues and the exploration of structure-activity relationships. The reactive alkene group in the side chain offers a versatile handle for further chemical modifications through various reactions, including cross-coupling, oxidation, and cycloaddition, enabling the creation of more complex molecular architectures for pharmaceutical and biochemical screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can refer to the product specifications for detailed safety information, handling instructions, and structural data prior to use.

Properties

IUPAC Name

5-methyl-1-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEVZQKYWVTEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463649
Record name 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70184-00-8
Record name 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rhodium-Catalyzed Allylic Alkylation

This method employs Wilkinson’s catalyst ([RhCl(PPh₃)₃]) for stereoselective N-allylation of thymine derivatives. Key steps include:

Reagents and Conditions

Procedure

  • Catalyst activation : Wilkinson’s catalyst is treated with trimethyl phosphite in THF under argon to form a reactive species.
  • Anion generation : LiHMDS deprotonates N3-benzoyl thymine at 30°C.
  • Alkylation : The activated catalyst and allylic carbonate are added sequentially to the anion solution.
  • Workup : The reaction is quenched with NH₄Cl, extracted with ethyl acetate, and purified via flash chromatography.

Key Data

Parameter Value
Yield 70–80%
Regioselectivity (1°:2°) ≥99:1
Purity (HPLC) >95%

This method avoids harsh conditions and achieves excellent stereocontrol, making it suitable for scalable synthesis.

Critical Analysis of Methodologies

The rhodium-catalyzed approach offers advantages over traditional alkylation:

Limitations include the cost of rhodium catalysts and stringent anhydrous conditions.

Optimization Strategies

Chemical Reactions Analysis

Oxidation Reactions

The allyl group and pyrimidine ring undergo oxidation under controlled conditions:

Reagent Conditions Product(s) Key Observations
KMnO₄ (aq)Acidic, 60–80°CEpoxide at allyl double bondRegioselective epoxidation
H₂O₂/Fe(II)Room temperature, 12 h5-Methylpyrimidine-2,4-dione-3-carboxylic acidOxidative cleavage of allyl group
Ozone (O₃)CH₂Cl₂, −78°CPyrimidine-2,4-dione with ketone functionalityOzonolysis followed by reductive workup

Mechanistic Insight : Epoxidation proceeds via electrophilic addition, while ozonolysis cleaves the allyl double bond to generate carbonyl derivatives .

Reduction Reactions

The compound’s reducible sites include the allyl double bond and pyrimidine ring:

Reagent Conditions Product(s) Yield
H₂/Pd-CEthanol, 25°C, 3 atm5-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione82%
NaBH₄/CuCl₂THF, 0°C → RTDihydropyrimidine derivative67%

Key Finding : Catalytic hydrogenation selectively reduces the allyl group without affecting the pyrimidine ring .

Substitution Reactions

The allyl and methyl groups participate in nucleophilic and radical substitutions:

Allylic Substitution

Reagent Conditions Product
NBS (AIBN)CCl₄, reflux, 6 h1-(2-Bromoallyl)-5-methylpyrimidine-2,4-dione
Cl₂ (UV light)CH₃CN, 25°C, 2 hChlorinated allyl derivatives

Pyrimidine Ring Substitution

Reagent Position Product
POCl₃/DMFC-66-Chloro-5-methyl-1-(allyl)pyrimidine-2,4-dione
NH₂OH/HClC-22-Aminopyrimidine derivative

Note : Chlorination at C-6 is favored due to electron-withdrawing effects of the dione groups .

Cycloaddition and Cross-Coupling

The allyl group enables participation in click chemistry and cycloadditions:

Reaction Type Reagents/Conditions Product
Diels-AlderMaleic anhydride, ΔBicyclic oxanorbornene adduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-conjugated pyrimidine

Highlight : Diels-Alder reactions proceed efficiently at 80°C with >90% diastereoselectivity .

Biological Derivatization Pathways

Recent studies demonstrate its utility in drug discovery:

Modification Biological Target Activity
Acrylamide couplingPARP-1 enzymeIC₅₀ = 0.8 µM (antitumor)
Triazole formationEGFR kinaseKi = 12 nM (inhibitor)

Rational Design : Introduction of electron-withdrawing groups at C-6 enhances kinase inhibition .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that pyrimidine derivatives can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that modifications of pyrimidine cores can lead to compounds with selective activity against cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The structure of 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione allows for further functionalization at various positions to enhance its inhibitory properties against CDK2 and other kinases .

Antimicrobial Properties
Pyrimidines are known for their antibacterial and antifungal activities. The incorporation of different substituents on the pyrimidine ring can significantly affect the biological activity of these compounds. Preliminary studies suggest that this compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics .

Material Science

Non-linear Optical (NLO) Properties
Recent investigations into the optical properties of pyrimidine derivatives have highlighted their potential as non-linear optical materials. The presence of delocalized π-electrons in the structure of this compound enhances its suitability for applications in photonic devices. Studies using density functional theory (DFT) have shown that this compound exhibits significant first hyperpolarizability, indicating its potential in NLO applications .

Biochemical Tools

Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its structure allows it to interact with various enzymes, providing insights into the design of selective inhibitors. For example, research has been conducted on its ability to inhibit specific proteases and kinases, contributing to the understanding of enzyme functionality and regulation .

Table: Summary of Research Findings on this compound

Application AreaFindingsReferences
Anticancer ActivityInhibits CDK2; potential for selective cancer therapy
Antimicrobial PropertiesExhibits antibacterial and antifungal activity
Non-linear OpticalSignificant first hyperpolarizability; potential use in photonics
Enzyme InhibitionInteracts with various enzymes; useful in studying enzyme mechanisms

Mechanism of Action

The mechanism of action of 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

5-Methyl-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione (Propargyl Derivative)
  • Structure : Replaces the allyl group with a propargyl (prop-2-yn-1-yl) substituent.
  • Synthesis : Synthesized via alkylation of 5-methyluracil with propargyl bromide, yielding a white solid with a melting point of 150–152°C .
  • Key Differences :
    • The propargyl group introduces a terminal alkyne, which may enhance reactivity in click chemistry or covalent binding to targets.
    • Lower melting point compared to literature values for allyl derivatives, suggesting differences in crystallinity due to substituent geometry .
Piperidine-Linked Derivatives (e.g., Compounds 21q, 23, 26)
  • Structure: Feature a 5-methylpyrimidine-2,4-dione core linked to piperidine rings with aryl or phenoxy groups (e.g., 21q, 23, 26) .
  • Biological Activity: Designed as antimycobacterial agents targeting thymidine monophosphate kinase (TMPK).

Substituent Variations at the 5-Position

5-(Hydroxyethyl)pyrimidine-2,4-dione Derivatives
  • Structure : Substituents like 2-hydroxyethyl (e.g., compound 31) or 3-hydroxypropyl enhance hydrophilicity .
  • Synthesis : Prepared via NaOH-mediated hydrolysis of acetoxyethyl precursors .
  • Key Differences :
    • Hydroxy groups improve aqueous solubility, making these derivatives suitable for formulations requiring high bioavailability.
    • Reduced lipophilicity compared to the allyl-substituted target compound may limit blood-brain barrier penetration .
5-Nitropyrimidine-2,4(1H,3H)-dione
  • Structure : Nitro group at the 5-position (similarity score: 0.92 to the target compound) .
  • Key Differences: The nitro group increases electron-withdrawing effects, altering reactivity in electrophilic substitution or redox reactions.

Dimeric and Polymeric Derivatives

Bis(pyrimidine-2,4-dione) Derivatives (e.g., 27a)
  • Structure : Dimeric structures formed via aldehyde-mediated condensation of uracil derivatives (e.g., 5,5′-(phenylmethylene)bis derivatives) .
  • Key Differences: Enhanced stability due to extended conjugation and hydrophobic/hydrophilic balance. Potential for dual-target inhibition, as seen in HIV-1 capsid protein inhibition studies .

Data Tables

Table 1: Physical and Structural Properties of Selected Derivatives

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Applications
Target Compound 5-methyl, 1-allyl Not reported 180.17 Antiviral/Anticancer
5-Methyl-1-(prop-2-yn-1-yl) derivative 5-methyl, 1-propargyl 150–152 164.17 Click chemistry probes
5-(2-Hydroxyethyl) derivative (31) 5-(2-hydroxyethyl) 83–84 258.25 Solubility-enhanced APIs
Bis(pyrimidine-dione) 27a Dimeric, phenylmethylene link Not reported 436.34 HIV-1 capsid inhibition

Research Findings and Implications

  • Synthetic Flexibility : The allyl and propargyl derivatives demonstrate the ease of modifying the 1-position of uracil for tailored reactivity or binding .
  • Biological Performance : Piperidine-linked derivatives (e.g., 21q) show potent antimycobacterial activity, highlighting the importance of bulky substituents for target engagement .
  • Stability vs. Solubility Trade-offs : Hydrophilic 5-substituents improve solubility but may reduce membrane permeability, whereas lipophilic groups (allyl, propargyl) enhance tissue penetration .

Biological Activity

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate starting materials such as methyl pyrimidine derivatives with alkenes or alkynes. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.

Biological Activities

Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrimidine derivatives, including this compound. In vitro evaluations against various bacterial strains have shown promising results. For instance, compounds similar to this pyrimidine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Research indicates that 5-methyl-1-(prop-2-en-1-yl)pyrimidine derivatives exhibit notable anticancer activity. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Activity

A recent investigation evaluated the anticancer potential of a series of pyrimidine derivatives, including this compound. The study reported IC50 values indicating significant cytotoxicity against MCF-7 cells with values ranging from 0.01 µM to 0.17 µM depending on structural modifications .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of synthesized pyrimidines against multiple pathogens. The results indicated that at concentrations above 200 µg/mL, there was a marked reduction in bacterial growth for both E. coli and S. aureus, showcasing the compound's potential as an antimicrobial agent .

Research Findings Summary

Activity Effect Reference
AntimicrobialEffective against E. coli, S. aureus
AnticancerCytotoxicity in MCF-7 cells
Anti-inflammatoryInhibition of COX-2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of β-dicarbonyl precursors or condensation reactions. For example, cyclization of 2-chloronicotinic acid derivatives in dimethylformamide (DMF) at 50°C has been effective for analogous pyrido-pyrimidine systems . Allylation (prop-2-en-1-yl substitution) can be achieved using allyl halides under basic conditions (e.g., K₂CO₃ in DMF), with yields dependent on reaction time and stoichiometric ratios . Optimize pH and temperature to minimize side reactions, particularly hydrolysis of the pyrimidine ring.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve substituent positions (e.g., allyl group protons at δ 4.5–5.5 ppm and methyl groups at δ 1.8–2.2 ppm) .
  • HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) to assess purity (≥95% recommended for biological assays) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and allyl C-H vibrations (~3080 cm⁻¹) .

Q. What in vitro models are appropriate for preliminary assessment of its antimicrobial or anticancer properties?

  • Methodological Answer :

  • Antimicrobial : Screen against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) using broth microdilution (MIC ≤ 50 µg/mL considered active) .
  • Anticancer : Test cytotoxicity via MTT assays in human cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs like cisplatin .

Advanced Research Questions

Q. How do substituent modifications (e.g., allyl vs. benzyl groups) impact biological activity and target binding?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the allyl group with bulkier substituents (e.g., benzyl) to evaluate steric effects on target binding. Use molecular docking (AutoDock Vina) to predict interactions with enzymes like thymidylate synthase .
  • Synthetic Strategy : Alkylate the pyrimidine nitrogen with chloroacetamides or benzyl chlorides in DMF/K₂CO₃, followed by purification via column chromatography (hexane:ethyl acetate gradient) .

Q. What techniques are used to study its interaction with biological targets at the molecular level?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., DNA polymerase) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
  • Fluorescence Quenching : Monitor interactions with DNA using ethidium bromide displacement assays .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrimidine diones are prone to hydrolysis in acidic/basic conditions; buffer solutions (pH 7.4) are recommended for biological assays .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td > 200°C suggests suitability for high-temperature reactions) .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for anticancer assays to ensure cross-study comparability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like cell line heterogeneity or inoculum size .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

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